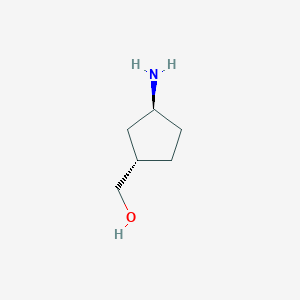
(1S,3S)-(3-Aminocyclopentyl) methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-(3-Aminocyclopentyl) methanol is an organic compound with a cyclopentane ring structure, featuring an amino group and a hydroxyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (1S,3S)-(3-Aminocyclopentyl) methanol may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
化学反应分析
Types of Reactions
(1S,3S)-(3-Aminocyclopentyl) methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone, while substitution reactions can introduce various functional groups to the cyclopentane ring.
科学研究应用
(1S,3S)-(3-Aminocyclopentyl) methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes
作用机制
The mechanism of action of (1S,3S)-(3-Aminocyclopentyl) methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Cyclopentanol: Lacks the amino group, making it less versatile in certain chemical reactions.
Cyclopentylamine: Lacks the hydroxyl group, limiting its applications in oxidation reactions.
(1R,3R)-(3-Aminocyclopentyl) methanol: The stereochemistry differs, which can affect its reactivity and interactions with biological targets
Uniqueness
(1S,3S)-(3-Aminocyclopentyl) methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications and applications.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
[(1S,3S)-3-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
InChI 键 |
HVQDOKDLGGYIOY-WDSKDSINSA-N |
手性 SMILES |
C1C[C@@H](C[C@H]1CO)N |
规范 SMILES |
C1CC(CC1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



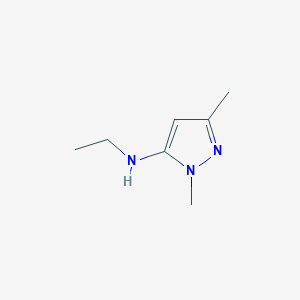
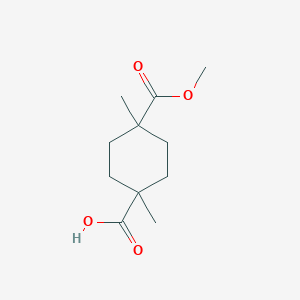
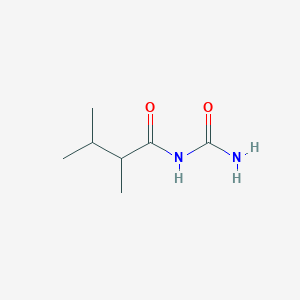
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
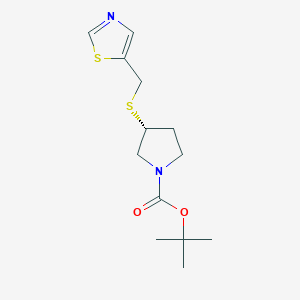
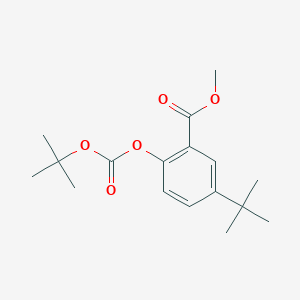
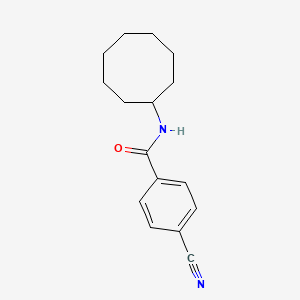
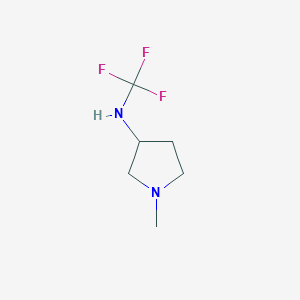
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
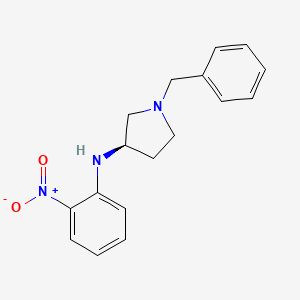
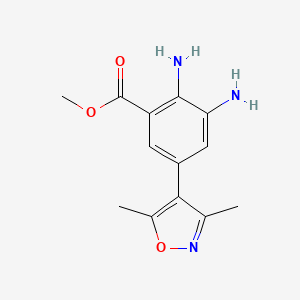
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)

